molecular formula C11H11Cl2NO3 B6630306 N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide

N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide

Cat. No. B6630306
M. Wt: 276.11 g/mol
InChI Key: OMJLPSGQSGMNSL-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide, also known as DIOA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent inhibitor of the chloride ion channel, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide involves its inhibition of the chloride ion channel. This channel plays a critical role in the regulation of neuronal excitability, and its dysfunction has been implicated in a variety of neurological disorders. By inhibiting the chloride ion channel, N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide has been shown to reduce neuronal excitability and to have anticonvulsant and antinociceptive effects.
Biochemical and Physiological Effects
N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the chloride ion channel, N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide has been shown to modulate the activity of other ion channels, including the potassium and sodium channels. Additionally, N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the chloride ion channel, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide in lab experiments. It is a relatively complex molecule to synthesize, and it can be expensive to produce in large quantities. Additionally, its effects on other ion channels and cellular processes may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further investigation of the mechanisms of action of N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide could lead to the development of more effective therapies for neurological disorders and cancer. Finally, the potential side effects of N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide and its interactions with other drugs should be further investigated to ensure its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the chloride ion channel, and it has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. While there are some limitations to using N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide in lab experiments, its potential therapeutic applications make it an important area of research for the future.

Synthesis Methods

The synthesis of N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-2-methyl-1-propanol to yield N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide. The synthesis method has been optimized to produce high yields of pure N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide, and it has been used to produce large quantities of this compound for research purposes.

Scientific Research Applications

N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models. Additionally, N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and it has been investigated as a potential treatment for certain types of cancer.

properties

IUPAC Name

N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c12-6-4-7(13)10(15)8(5-6)14-11(16)9-2-1-3-17-9/h4-5,9,15H,1-3H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJLPSGQSGMNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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